3-(Bicyclo[1.1.1]pentan-1-yl)aniline
Overview
Description
3-(Bicyclo[111]pentan-1-yl)aniline is a chemical compound characterized by a bicyclic structure attached to an aniline group
Mechanism of Action
Target of Action
The primary targets of 3-(Bicyclo[11It’s known that bicyclo[111]pentane (BCP) derivatives have been used in various fields such as materials science and drug discovery . They have emerged as valuable bioisosteres for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes .
Mode of Action
The mode of action of 3-(Bicyclo[11The bcp motif in general adds three-dimensional character and saturation to compounds . This could potentially alter the interaction of the compound with its targets, leading to changes in the biological response.
Biochemical Pathways
The specific biochemical pathways affected by 3-(Bicyclo[11It’s known that bcp derivatives have been used as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, fret sensors, and components of metal–organic frameworks . These applications suggest that the compound could interact with a variety of biochemical pathways.
Pharmacokinetics
The ADME properties of 3-(Bicyclo[11It’s known that increasing the fraction of sp3-hybridised carbon atoms in a drug molecule, as is the case with bcp derivatives, has been found to make a lead oral drug compound “more developable” . This suggests that the compound could have favorable ADME properties, potentially improving its bioavailability.
Result of Action
The specific molecular and cellular effects of 3-(Bicyclo[11The use of bcp derivatives in drug discovery suggests that they could have significant effects on cellular function .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-(Bicyclo[11The diverse applications of bcp derivatives suggest that they could be influenced by a variety of environmental factors .
Biochemical Analysis
Biochemical Properties
3-(Bicyclo[1.1.1]pentan-1-yl)aniline plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The rigid structure of the bicyclo[1.1.1]pentane moiety allows for specific binding interactions with enzymes, potentially inhibiting or activating their activity. For instance, it has been observed that this compound can interact with cytochrome P450 enzymes, influencing their catalytic activity and thereby affecting the metabolism of other compounds . Additionally, this compound can bind to certain protein receptors, modulating their signaling pathways and altering cellular responses.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression that promote cell proliferation and survival . Furthermore, it can affect cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in the levels of metabolites and overall metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through a variety of mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as enzymes and receptors. For instance, this compound can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation and downstream signaling . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the bicyclo[1.1.1]pentane moiety, resulting in the formation of degradation products that may have different biological activities. Long-term studies have shown that continuous exposure to this compound can lead to sustained changes in cellular function, including alterations in cell proliferation and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can induce toxic effects, including liver and kidney damage, due to its interaction with key metabolic enzymes and the accumulation of toxic metabolites. Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects, highlighting the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary pathways involves its metabolism by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites that can be further conjugated and excreted . This compound can also influence metabolic flux by altering the activity of key enzymes in glycolysis and the tricarboxylic acid cycle, resulting in changes in the levels of metabolites and overall energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells by organic cation transporters, where it can accumulate in specific cellular compartments . Additionally, binding proteins such as albumin can facilitate the distribution of this compound in the bloodstream, allowing it to reach various tissues and exert its biological effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, through the presence of targeting signals and post-translational modifications . In the nucleus, this compound can interact with transcription factors and modulate gene expression, while in the mitochondria, it can influence energy production and metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bicyclo[1.1.1]pentan-1-yl)aniline typically involves the following steps:
Bicyclo[1.1.1]pentane Derivative Synthesis: The bicyclic core, bicyclo[1.1.1]pentane, is synthesized through methods such as the Diels-Alder reaction or other cycloaddition reactions.
Functionalization: The bicyclo[1.1.1]pentane derivative undergoes functionalization to introduce the aniline group. This can be achieved through nucleophilic substitution reactions or other suitable methods.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-(Bicyclo[1.1.1]pentan-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The aniline group can be oxidized to form various derivatives, such as nitro compounds or azo compounds.
Reduction: Reduction reactions can convert the aniline group to different functional groups, such as amines or amides.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitution reactions may involve alkyl halides and amines.
Major Products Formed:
Oxidation Products: Nitrobenzene, azobenzene, and other nitro derivatives.
Reduction Products: Aniline derivatives, amides, and amines.
Substitution Products: Brominated or nitrated derivatives, as well as alkylated or acylated products.
Scientific Research Applications
3-(Bicyclo[1.1.1]pentan-1-yl)aniline has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with bicyclic structures.
Biology: It serves as a probe in biological studies to investigate the interaction of bicyclic compounds with biological targets.
Industry: Utilized in the production of advanced materials and chemicals with unique properties.
Comparison with Similar Compounds
Bicyclo[1.1.1]pentane Derivatives: Other derivatives of bicyclo[1.1.1]pentane with different substituents.
Aniline Derivatives: Other aniline compounds with different substituents or functional groups.
Uniqueness: 3-(Bicyclo[111]pentan-1-yl)aniline is unique due to its combination of the bicyclic structure and the aniline group, which provides distinct chemical and biological properties compared to other similar compounds
Properties
IUPAC Name |
3-(1-bicyclo[1.1.1]pentanyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c12-10-3-1-2-9(4-10)11-5-8(6-11)7-11/h1-4,8H,5-7,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPLUPVFDWPXJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)C3=CC(=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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